molecular formula C17H12BrN B1601486 4-Bromo-2,6-diphenylpyridine CAS No. 78500-89-7

4-Bromo-2,6-diphenylpyridine

Cat. No.: B1601486
CAS No.: 78500-89-7
M. Wt: 310.2 g/mol
InChI Key: AVESHYKDJMFQGJ-UHFFFAOYSA-N
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Description

4-Bromo-2,6-diphenylpyridine is an organic compound with the chemical formula C17H12BrN . It is also known as a chemical compound .


Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature. For example, aromatic polyamides containing 4-aryl-2,6-diphenylpyridine moieties were synthesized from diamines and two fluorinated isophthaloyl dichlorides by the low-temperature solution polycondensation in N,N-dimethylacetamide (DMAc) . Another study reported the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine .


Molecular Structure Analysis

The molecular formula of this compound is C17H12BrN . The compound is predicted to have a density of 1.352±0.06 g/cm3 .


Chemical Reactions Analysis

In the context of chemical reactions, this compound has been used in the synthesis of aromatic polyamides . It has also been involved in Suzuki cross-coupling reactions .


Physical and Chemical Properties Analysis

This compound is predicted to have a density of 1.352±0.06 g/cm3 . Its melting point is 90℃ (ethanol), and its boiling point is predicted to be 401.1±40.0 °C .

Scientific Research Applications

Synthesis and Cross-Coupling Reactions

4-Bromo-2,6-diphenylpyridine derivatives have been synthesized through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives expand the use of polybromofluoropyridine scaffolds in synthesizing polyfunctional heteroaromatic derivatives (Benmansour et al., 2007). Similarly, regioselective ortho-Lithiation of halopyridines has led to the synthesis of related compounds, demonstrating the versatility of these molecules in organic synthesis (Chen et al., 2004).

Photophysical Properties and Applications

Studies on iridium cyclometalated complexes with 2,6-diphenylpyridine ligands have revealed their strong visible absorption and long-lived emission, which are significant for photophysical applications (Polson et al., 2004). This characteristic is also utilized in fluorescent chemosensors designed for selective sensing of metal ions like Ag+, which demonstrate high luminescence quantum yields and potential for biological applications (Zhang et al., 2017).

Use in Polymerization Monitoring and Photopolymerization

Diphenylpyridine derivatives have been explored as fluorescent sensors for monitoring photopolymerization processes. Their electron-donating or withdrawing substituents significantly influence their sensitivity and efficiency, highlighting their potential in polymer science (Topa et al., 2020). Additionally, bimolecular photoinitiating systems based on derivatives of 2,6-diphenylpyridine have shown promising results in vat photopolymerization 3D printing techniques under visible light (Fiedor et al., 2020).

Structural Studies and Crystallography

Structural studies of 2,6-diphenylpyridine-based compounds have been conducted using techniques like X-ray crystallography. These studies provide insights into the molecular geometry and interactions of these compounds, which are essential for understanding their properties and potential applications (Crispini & Neve, 2002).

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromo-2,6-dimethylphenol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

Future research could explore the use of 2,6-diphenylpyridine derivatives as fluorescent sensors for monitoring free-radical photopolymerization progress . Additionally, the development of antitumoral oestrone derivatives lacking hormonal side effects is a promising direction .

Properties

IUPAC Name

4-bromo-2,6-diphenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVESHYKDJMFQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508150
Record name 4-Bromo-2,6-diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78500-89-7
Record name 4-Bromo-2,6-diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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